2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C13H23NO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azepane ring, which is further substituted with a fluoroacetic acid moiety
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Boc Protecting Group: The azepane ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azepane.
Fluoroacetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, while the Boc-protected azepane ring can interact with biological receptors or proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)acetic acid: Lacks the fluoro group, making it less reactive in certain chemical reactions.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-fluoroacetic acid: Contains a piperidine ring instead of an azepane ring, leading to different biological and chemical properties.
Uniqueness
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is unique due to the combination of the Boc-protected azepane ring and the fluoroacetic acid moiety
Properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-13(2,3)19-12(18)15-7-4-5-9(6-8-15)10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXBAFSUSZVHPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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